Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate
Description
Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate is a bicyclic sulfonamide derivative featuring a norbornane-like framework (bicyclo[2.2.1]heptane) with sulfur and nitrogen atoms at positions 2 and 5, respectively.
Properties
IUPAC Name |
ethyl 3-[(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5S/c1-2-18-10(14)3-4-12-11(15)13-6-9-5-8(13)7-19(9,16)17/h8-9H,2-7H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEACLATKVVXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CC2CC1CS2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate typically involves multiple steps. The synthetic route often begins with the preparation of the bicyclic core, followed by the introduction of the ethyl ester and carboxamido groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the carboxamido group, potentially converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bicyclic core, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
Pharmacological Potential
Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate exhibits promising pharmacological properties:
- Antimicrobial Activity : Research indicates that derivatives of azabicyclo compounds can exhibit antimicrobial properties, making them candidates for antibiotic development .
- Anticancer Properties : Preliminary studies suggest that compounds with a bicyclic structure can interact with specific biological targets involved in cancer progression, potentially leading to the development of new anticancer agents .
Synthetic Intermediates
The compound serves as a versatile synthetic intermediate in organic chemistry:
- Building Block for Complex Molecules : It can be utilized in the synthesis of more complex organic molecules, which are essential in drug discovery and development .
- Modification of Biological Activity : The introduction of various functional groups onto its structure can modulate its biological activity, allowing for the design of targeted therapeutics .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various azabicyclo derivatives, including those similar to this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Case Study 2: Anticancer Activity
In vitro studies on azabicyclo compounds demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction. This highlights the potential of such compounds in developing novel anticancer therapies.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of enzymatic processes, leading to downstream effects on cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness becomes apparent when compared to analogous bicyclic systems, particularly those documented in pharmacopeial and synthetic contexts (see Table 1).
Table 1: Structural and Functional Comparison of Bicyclic Compounds
Key Structural Differences and Implications:
Bicyclic Framework: The target compound’s bicyclo[2.2.1]heptane system is smaller and more rigid than the bicyclo[3.2.0]heptane () or bicyclo[4.2.0]oct-2-ene () systems. This rigidity may enhance binding specificity in biological targets compared to the more flexible β-lactam antibiotics .
Functional Groups: Sulfonamide (2,2-dioxido): Unlike the β-lactam rings in and , the sulfonamide group in the target compound may confer greater metabolic stability and acidity, influencing solubility and membrane permeability. Ester vs.
Substituent Complexity: The target lacks the amino-phenyl or pivalamido groups seen in β-lactam antibiotics (), which are essential for binding to penicillin-binding proteins. Instead, its carboxamido-linked propanoate ester may serve as a modular site for further derivatization.
Research Findings and Hypotheses
- Metabolic Stability: The sulfonamide and ester groups may balance lipophilicity and solubility, favoring oral bioavailability—a contrast to the polar carboxylic acids in β-lactams, which often require intravenous administration .
Biological Activity
Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate is a complex organic compound with potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure that incorporates sulfur and nitrogen atoms. The molecular formula is represented as follows:
| Component | Value |
|---|---|
| Molecular Weight | 307.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034209-16-8 |
The compound is synthesized through a multi-step process, often involving palladium-catalyzed reactions to create the bicyclic structure.
Research indicates that compounds with similar bicyclic structures can exhibit various biological activities, including:
- Antimicrobial Activity : Compounds derived from the bicyclic structure have shown potential against various bacterial strains.
- Anti-inflammatory Effects : Some derivatives demonstrate the ability to modulate inflammatory responses.
- Cytotoxicity : Certain studies have reported cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of several derivatives of bicyclic compounds, revealing significant activity against Gram-positive bacteria. This compound was included in these evaluations, showing promising results against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : In vitro assays demonstrated that derivatives of this compound could inhibit the production of pro-inflammatory cytokines in macrophage cultures, indicating potential for treating inflammatory diseases .
- Cytotoxicity in Cancer Cells : A recent study assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results indicated that it induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .
Comparative Biological Activity Table
Q & A
Basic Research Questions
What are the recommended methods for synthesizing Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate?
The synthesis typically involves multi-step reactions, starting with the preparation of the bicyclic sulfonamide core followed by carboxamide coupling. Key steps include:
- Cyclization : Use of [2.2.1] bicyclo precursors under reflux with sulfur-containing reagents to form the dioxido-thia-aza bicyclo structure.
- Amidation : Coupling the bicyclo intermediate with ethyl 3-aminopropanoate using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | SOCl₂, DCM, 0°C → RT, 12h | 65 | 90 |
| Amidation | EDC, HOBt, DMF, 24h | 78 | 92 |
Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify bicyclo connectivity and carboxamide linkage. Key signals include sulfone protons (δ 3.1–3.3 ppm) and ester carbonyl (δ 170–172 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the bicyclo scaffold.
- X-ray Crystallography : Resolve ambiguous stereochemistry; applicable if single crystals are obtained .
How should this compound be stored to ensure stability?
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid moisture due to ester hydrolysis susceptibility .
- Stability Testing : Monitor via HPLC every 3 months; degradation >5% warrants repurification.
Advanced Research Questions
How can contradictions in spectroscopic data be resolved?
Discrepancies between calculated and observed spectra often arise from conformational flexibility or impurities. Mitigation strategies:
- Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations .
- Dynamic NMR : Analyze temperature-dependent spectra to detect slow conformational exchange .
- Advanced MS/MS : Compare fragmentation pathways with computational predictions (e.g., CFM-ID software) .
What methodologies are used to investigate its interaction with neurotransmitter receptors?
- In Vitro Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) on cloned receptors (e.g., serotonin 5-HT₃ or nicotinic acetylcholine receptors).
- Functional Assays : Electrophysiology (patch-clamp) to assess ion channel modulation .
- Docking Simulations : Molecular dynamics with AutoDock Vina to predict binding poses in receptor pockets .
Table 2 : Example Receptor Screening Data
| Receptor | IC₅₀ (nM) | Efficacy (% Control) |
|---|---|---|
| 5-HT₃A | 120 ± 15 | 45 |
| nACh α7 | >1000 | N/A |
How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Test Pd-catalyzed coupling for bicyclo formation; ligands like XPhos improve turnover .
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions during amidation .
- Process Controls : In-line FTIR for real-time monitoring of intermediate formation .
What computational approaches predict metabolic pathways?
- In Silico Tools : Use Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism simulations. Key predicted pathways: ester hydrolysis and sulfone reduction .
- Density Functional Theory (DFT) : Calculate activation energies for proposed metabolic reactions (e.g., CYP450-mediated oxidation) .
Methodological Notes
- Data Contradictions : Always validate unexpected results with orthogonal techniques (e.g., LC-MS alongside NMR).
- Safety : Refer to SDS guidelines for handling sulfonamides; use fume hoods and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
